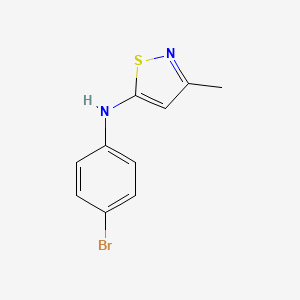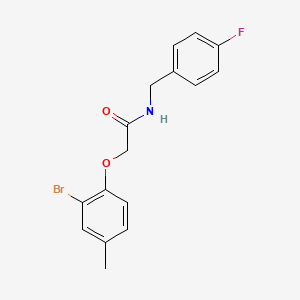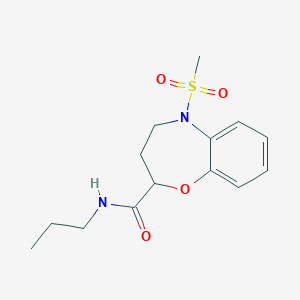
4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, commonly known as BBBO, is a heterocyclic organic compound that has gained significant attention in scientific research. BBBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of BBBO is complex and not fully understood. However, studies have shown that BBBO exhibits its biological activity by interacting with specific molecular targets in cells, including enzymes and receptors. BBBO has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, BBBO has been shown to bind to specific receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
BBBO has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, BBBO has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. BBBO has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BBBO has been shown to modulate the activity of neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using BBBO in lab experiments include its high potency and selectivity, as well as its ability to target specific molecular targets. Additionally, BBBO is relatively easy to synthesize and can be modified to enhance its biological activity. However, the limitations of using BBBO in lab experiments include its potential toxicity and the need for careful control of reaction conditions to achieve high yields.
将来の方向性
There are several future directions for research on BBBO. One area of interest is the development of BBBO derivatives with enhanced biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BBBO and its potential applications in various fields. Finally, the development of novel synthetic methods for BBBO could lead to more efficient and cost-effective production of this important compound.
合成法
BBBO can be synthesized using a variety of methods, including the condensation reaction between 4-bromobenzaldehyde and 4-methoxyphenyl hydrazine, followed by the cyclization reaction with ethyl acetoacetate. The synthesis of BBBO is a multi-step process that involves the use of various reagents and solvents, and requires careful control of reaction conditions to achieve high yields.
科学的研究の応用
BBBO has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, BBBO has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. BBBO has also been investigated for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic synthesis reactions.
特性
IUPAC Name |
4-[(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-14-8-4-12(5-9-14)16-19-15(17(20)22-16)10-11-2-6-13(18)7-3-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWCUXELKMNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)
![6-chloro-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6030970.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)



![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)